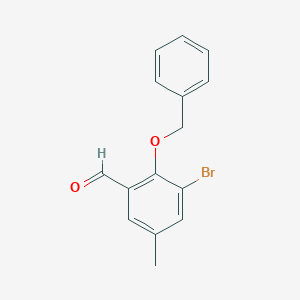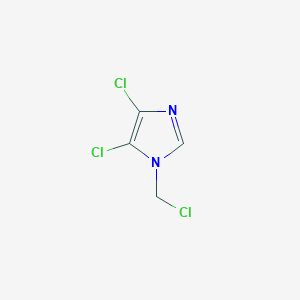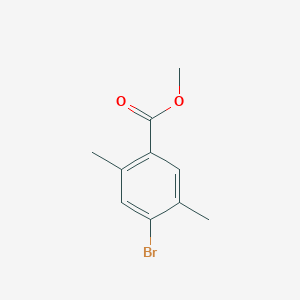
Methyl 4-bromo-2,5-dimethylbenzoate
Overview
Description
Methyl 4-bromo-2,5-dimethylbenzoate is a chemical compound with the CAS Number: 1195230-23-9 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl 4-bromo-2,5-dimethylbenzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl 4-bromo-2,5-dimethylbenzoate is 1S/C10H11BrO2/c1-6-5-9 (11)7 (2)4-8 (6)10 (12)13-3/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 4-bromo-2,5-dimethylbenzoate is a solid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties are not provided in the search results.Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-bromo-2,5-dimethylbenzoate is a chemical compound that is often used in organic synthesis. It is known to be used as a reagent in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
The mode of action of Methyl 4-bromo-2,5-dimethylbenzoate is primarily through its role as a reagent in chemical reactions. For instance, it can be used in Suzuki-Miyaura coupling, a type of cross-coupling reaction . In this reaction, the bromine atom in the compound can be replaced by another group, allowing the formation of new carbon-carbon bonds .
Biochemical Pathways
Given its use in organic synthesis, it can be involved in a variety of chemical transformations, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetics can be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-2,5-dimethylbenzoate are largely dependent on the specific reactions it is involved in. As a reagent in organic synthesis, it can contribute to the formation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-2,5-dimethylbenzoate can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .
properties
IUPAC Name |
methyl 4-bromo-2,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPFWYVGOCOTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2,5-dimethylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



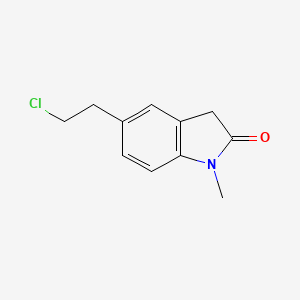

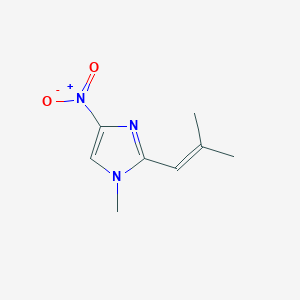
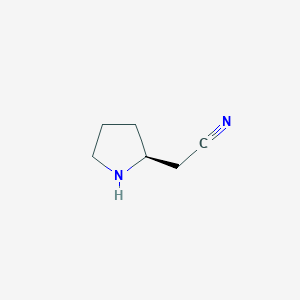

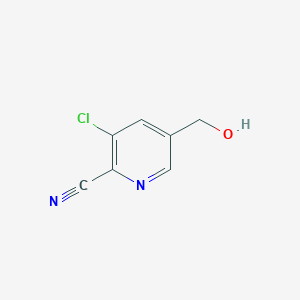
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
![3-[[(2R,3R,4S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3346423.png)
![4,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid methyl ester](/img/structure/B3346425.png)



